molecular formula C22H16Cl2FN3O3 B1211016 5-[(2,4-dichlorophenoxy)methyl]-N-[1-[(2-fluorophenyl)methyl]-3-pyrazolyl]-2-furancarboxamide

5-[(2,4-dichlorophenoxy)methyl]-N-[1-[(2-fluorophenyl)methyl]-3-pyrazolyl]-2-furancarboxamide

Cat. No. B1211016
M. Wt: 460.3 g/mol
InChI Key: QIOIROGUXYVJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,4-dichlorophenoxy)methyl]-N-[1-[(2-fluorophenyl)methyl]-3-pyrazolyl]-2-furancarboxamide is a dichlorobenzene.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of related compounds, such as 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, and their structural characterization using crystal diffraction highlights the potential of exploring similar structural frameworks in 5-[(2,4-dichlorophenoxy)methyl]-N-[1-[(2-fluorophenyl)methyl]-3-pyrazolyl]-2-furancarboxamide (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Bioactivity Studies

  • Novel pyrazole oxime ester derivatives containing a substituted furan ring have been studied for potential biological activities, indicating the importance of furan derivatives in bioactive compound development (Shi et al., 2015).

Antitumor Properties

  • Research on compounds incorporating the 2,4-dichlorophenoxy nucleus, like the one , have shown significant preliminary antitumor activity, pointing towards the potential use of 5-[(2,4-dichlorophenoxy)methyl]-N-[1-[(2-fluorophenyl)methyl]-3-pyrazolyl]-2-furancarboxamide in cancer research (Abdel-Wahab, Farghaly, & Badria, 2011).

Antipathogenic Activity

  • Studies on thiourea derivatives with various phenyl substituents, including dichlorophenyl groups, have shown significant antipathogenic activity, suggesting a similar exploration for the chemical (Limban, Marutescu, & Chifiriuc, 2011).

Molecular Modeling and Drug Discovery

  • The compound's structural features, such as the pyrazole and furan moieties, are key in various drug discovery efforts, as indicated by studies on pyrazole derivatives for potential pharmacological applications (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

properties

Product Name

5-[(2,4-dichlorophenoxy)methyl]-N-[1-[(2-fluorophenyl)methyl]-3-pyrazolyl]-2-furancarboxamide

Molecular Formula

C22H16Cl2FN3O3

Molecular Weight

460.3 g/mol

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C22H16Cl2FN3O3/c23-15-5-7-19(17(24)11-15)30-13-16-6-8-20(31-16)22(29)26-21-9-10-28(27-21)12-14-3-1-2-4-18(14)25/h1-11H,12-13H2,(H,26,27,29)

InChI Key

QIOIROGUXYVJQS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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